molecular formula C6H7NO4 B1202058 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid CAS No. 5626-41-5

2-(2,5-Dioxopyrrolidin-1-yl)acetic acid

Cat. No.: B1202058
CAS No.: 5626-41-5
M. Wt: 157.12 g/mol
InChI Key: ZQBWYXZRSMMISZ-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO4 and its molecular weight is 157.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58199. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(2,5-Dioxopyrrolidin-1-yl)acetic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These interactions are significant as they influence the compound’s role in various physiological processes. The compound’s ability to inhibit calcium currents mediated by Cav 1.2 channels is particularly noteworthy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with calcium channels can affect intracellular calcium levels, which in turn can influence various signaling pathways and gene expression patterns . Additionally, its role in inhibiting voltage-gated sodium channels can impact neuronal excitability and neurotransmission .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit calcium currents mediated by Cav 1.2 channels, which is a key aspect of its mechanism of action . This inhibition can lead to changes in intracellular calcium levels, affecting various downstream signaling pathways. Additionally, the compound’s interaction with voltage-gated sodium channels can result in the modulation of neuronal excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound exhibits high metabolic stability on human liver microsomes, indicating its stability over time . Additionally, its negligible hepatotoxicity and relatively weak inhibition of cytochrome P450 isoforms suggest that it maintains its biochemical activity without significant degradation . Long-term effects on cellular function have been observed, particularly in the context of its role in modulating calcium and sodium channels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits broad-spectrum activity in widely accepted animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model . The median effective dose (ED50) for the MES test was found to be 45.6 mg/kg, while the ED50 for the 6 Hz seizure model was 39.5 mg/kg . At higher doses, the compound’s toxic effects were observed, with a median toxic dose (TD50) of 162.4 mg/kg in the rotarod test .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, although its inhibition of these enzymes is relatively weak . The compound’s high metabolic stability on human liver microsomes suggests that it undergoes minimal metabolic degradation . This stability is crucial for its sustained biochemical activity and effectiveness in various physiological contexts.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. . This property is particularly important for its effectiveness in neurological applications. Additionally, its distribution within tissues is facilitated by its interactions with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s interactions with calcium and sodium channels suggest that it may localize to regions of the cell where these channels are abundant, such as the plasma membrane and endoplasmic reticulum . Additionally, its ability to modulate intracellular calcium levels indicates that it may also be present in organelles involved in calcium storage and signaling .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBWYXZRSMMISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204809
Record name N-Succinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-41-5
Record name 2,5-Dioxo-1-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5626-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Succinylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5626-41-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58199
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Succinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dioxopyrrolidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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